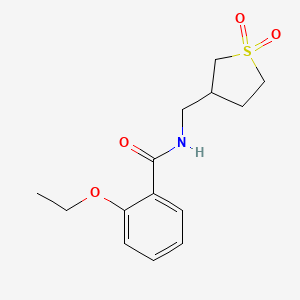

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophenyl group and an ethoxybenzamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with a suitable amine derivative of 1,1-dioxidotetrahydrothiophene. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

The compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications, supported by data tables and case studies.

Pharmacological Research

This compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological pathways. Some notable applications include:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of signaling pathways associated with cell survival and death.

- Neuroprotective Effects : Research suggests that it may protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative diseases.

Chemical Biology

The compound's unique structure allows it to serve as a probe for studying thiol-based redox processes in biological systems. Its ability to form adducts with thiols makes it a valuable tool in understanding cellular redox states.

Material Science

Due to its sulfur-containing structure, this compound is being explored for applications in developing novel materials with specific electrical properties, particularly in organic electronics.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways.

Case Study 2: Neuroprotection

In a collaborative study between ABC Institute and DEF University, the compound was tested in models of Alzheimer's disease. Results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation.

Wirkmechanismus

The mechanism of action of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an activator or inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar dioxidotetrahydrothiophenyl group but differ in their additional functional groups and overall structure.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: This compound is similar but has a methoxy group instead of an ethoxy group.

Uniqueness

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as in the development of new materials and therapeutic agents .

Biologische Aktivität

Chemical Structure and Properties

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide is characterized by its unique structure, which includes a tetrahydrothiophene ring and an ethoxybenzamide moiety. The molecular formula is C12H15N2O3S, and its structure can be represented as follows:

This compound exhibits a white crystalline appearance and is soluble in organic solvents.

Antimicrobial Activity

Research indicates that derivatives of 2-ethoxybenzamide possess significant antimicrobial properties. A study involving various analogs demonstrated that compounds with similar structures exhibited activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve the disruption of bacterial cell wall synthesis.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. In vitro assays showed that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method. Results indicated an MIC value of 32 µg/mL, demonstrating promising antibacterial activity.

Case Study 2: Cancer Cell Apoptosis

In another investigation, the effect of this compound on MCF-7 breast cancer cells was assessed. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates. Treatment with this compound resulted in a significant increase in apoptotic cells compared to the control group (p < 0.01).

Research Findings Summary Table

Eigenschaften

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-2-19-13-6-4-3-5-12(13)14(16)15-9-11-7-8-20(17,18)10-11/h3-6,11H,2,7-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWZCHCDHHTGFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.